Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (CAS: 183170-69-6) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol . The compound exists in stereoisomeric forms; for example, the (R)-enantiomer (CAS: 1206830-71-8) is commercially available with ≥97% purity . The hydroxyl group on the ethyl chain enables hydrogen bonding and serves as a site for further functionalization, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMPUDOUGDJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621268 | |
| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183170-69-6 | |
| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reformatsky Reaction
One notable method for synthesizing tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate involves a Reformatsky-type reaction. This process utilizes trifluoroacetic acid (TFA) for the formation of an iminium salt, followed by vigorous stirring and slow addition of methyl bromoacetate. Key details include:
Reagents : Trifluoroacetic acid, methyl bromoacetate.
Conditions : The reaction is conducted under controlled stirring conditions to ensure proper mixing and reaction efficiency.
Yield : Pilot studies have reported yields around 62% for this method when scaled up to industrial levels.
Grignard Reaction
Another effective approach is the Grignard reaction, where tert-butyl 4-formylpiperidine-1-carboxylate is reacted with methyl magnesium bromide in tetrahydrofuran (THF). This method is characterized by:
Reagents : Methyl magnesium bromide, THF.
Conditions : The reaction typically occurs at low temperatures to control the reactivity of the Grignard reagent.
Yield : This method can achieve high yields due to the efficiency of Grignard reagents in forming carbon-carbon bonds.
Nucleophilic Substitution
In some synthetic routes, nucleophilic substitution reactions are employed to introduce the hydroxyethyl group directly onto the piperidine ring. This can involve:
Reagents : Ethylene oxide or other suitable electrophiles.
Conditions : Basic conditions are often used to facilitate nucleophilic attack.
Yield : Yields can vary significantly based on the specific conditions and reagents used but are generally favorable when optimized.
The following table summarizes different preparation methods for this compound:
| Method | Key Reagents | Typical Conditions | Yield (%) |
|---|---|---|---|
| Reformatsky Reaction | Trifluoroacetic acid, methyl bromoacetate | Vigorous stirring | ~62 |
| Grignard Reaction | Methyl magnesium bromide, THF | Low temperature | High |
| Nucleophilic Substitution | Ethylene oxide | Basic conditions | Variable |
The preparation of this compound showcases a variety of synthetic strategies that leverage different chemical reactions and conditions. Each method presents unique advantages regarding yield and efficiency, making this compound a valuable target in organic synthesis and pharmaceutical development. Future research may focus on optimizing these methods further to enhance yields and reduce costs associated with production.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction can revert it to the original alcohol .
Scientific Research Applications
Organic Synthesis
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The hydroxyethyl group can be oxidized to form carbonyl compounds.
- Reduction : The carbonyl can be reduced back to the hydroxyethyl form.
- Substitution Reactions : The tert-butyl group can be replaced with other functional groups under appropriate conditions .
Medicinal Chemistry
This compound has been investigated for its potential biological activities, including:
- Pharmacological Properties : It has been explored as a scaffold for developing bioactive molecules and pharmaceuticals. Its ability to interact with specific molecular targets makes it valuable in drug design .
Case Study Example
A study highlighted its role as a precursor for synthesizing novel inhibitors targeting specific enzymes, demonstrating significant efficacy in modulating biological pathways .
Material Science
In material science, this compound is utilized in the production of polymers and coatings with tailored properties. Its functional groups allow for modifications that enhance material characteristics such as durability and chemical resistance .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Hydroxy-Substituted Piperidine Derivatives
- Structural Impact: The target compound lacks additional methyl or branched substituents found in analogs, resulting in lower molecular weight and simpler synthetic routes. Its single hydroxyl group balances polarity and lipophilicity, enhancing solubility in semi-polar solvents (e.g., ethyl acetate) compared to non-hydroxylated analogs like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS: N/A; ).
Heterocyclic and Aromatic Derivatives
Stereochemical Variations
The (R)-enantiomer of this compound (CAS: 1206830-71-8) is distinct in chiral environments. For example:
- Synthetic Utility : The Boc-protected hydroxyethyl group allows for asymmetric synthesis of amines or ketones via oxidation (e.g., Swern oxidation) .
Biological Activity
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (CAS No. 183170-69-6) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a piperidine ring, and a hydroxyethyl substituent. Its structural formula can be represented as follows:
This structure contributes to its biological activity by influencing its interactions with various biological targets.
This compound is believed to exert its effects through modulation of neurotransmitter systems, particularly by interacting with dopamine receptors. Recent studies have highlighted its potential as a selective D3 dopamine receptor agonist, which plays a crucial role in neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
Pharmacological Effects
- Dopamine Receptor Agonism : The compound has shown selective agonistic activity towards the D3 receptor, promoting β-arrestin recruitment and G protein activation. This selectivity is essential for developing treatments targeting specific neuropsychiatric conditions without affecting other dopamine receptors .
- Neuroprotection : In vitro studies suggest that it may protect dopaminergic neurons from degeneration, which is significant for therapeutic strategies in neurodegenerative diseases .
- Antimicrobial Properties : Preliminary research indicates that similar compounds in the piperidine class exhibit antimicrobial activities, suggesting potential applications in treating infections.
Study 1: D3 Receptor Agonism
A high-throughput screening identified several analogs of piperidine derivatives, including this compound, as potent D3 receptor agonists. The study reported an EC50 value of approximately 710 nM for the compound in functional assays, indicating significant activity at the D3 receptor while being inactive at the D2 receptor .
| Compound | EC50 (nM) | Emax (% control) | D2R Activity |
|---|---|---|---|
| This compound | 710 ± 150 | 102 ± 4.2 | Inactive |
Study 2: Neuroprotection in iPSC-Derived Neurons
Research involving induced pluripotent stem cells (iPSCs) demonstrated that the compound could prevent neurodegeneration in dopaminergic neurons. This finding highlights its potential utility in developing neuroprotective therapies for conditions like Parkinson's disease .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:
| Compound | Structure | Key Activity |
|---|---|---|
| Tert-butyl 4-methylpiperidine-1-carboxylate | C12H23NO2 | Moderate D3 activity |
| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | C12H23N2O2 | Antimicrobial properties |
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C12H23NO2 | Neuroprotective effects |
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes:
Ring Formation : Reacting a substituted piperidine precursor with tert-butyl carbamate under basic conditions to introduce the tert-butoxycarbonyl (Boc) protecting group.
Hydroxyethyl Introduction : Using reductive amination or nucleophilic substitution to attach the 1-hydroxyethyl group at the 4-position of the piperidine ring.
Key reagents include tert-butyl dicarbonate (Boc₂O) for protection and sodium borohydride (NaBH₄) for reduction steps. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side reactions like over-reduction or Boc deprotection .
Q. How should researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane).
- Characterization :
- NMR : ¹H and ¹³C NMR to confirm piperidine ring geometry and hydroxyethyl substitution (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~3.5–4.0 ppm for hydroxyl-bearing CH₂).
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~272.2).
- HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., P95) if airborne particulates are generated .
- Storage : Keep in airtight containers at 2–8°C, away from heat and moisture. Avoid incompatible materials like strong acids/bases to prevent decomposition .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. Which analytical techniques are most effective for quality control?
- Methodological Answer :
- Titration : Determine active hydroxy groups via Karl Fischer titration for moisture-sensitive batches.
- Spectroscopy : FT-IR to confirm hydroxyl (ν ~3200–3600 cm⁻¹) and carbonyl (ν ~1680–1720 cm⁻¹) stretches.
- Thermal Analysis : DSC to identify melting points (~80–100°C) and detect polymorphic transitions .
Q. What are common impurities encountered during synthesis?
- Methodological Answer :
- Byproducts : Unreacted tert-butyl carbamate (detected via GC-MS) or deprotected piperidine derivatives (identified by NMR).
- Mitigation : Optimize reaction stoichiometry (e.g., excess Boc₂O) and use scavengers (e.g., molecular sieves) to absorb moisture .
Advanced Research Questions
Q. How can reaction mechanisms and yields be optimized for scale-up?
- Methodological Answer :
- Mechanistic Studies : Use DFT calculations to model nucleophilic attack pathways during hydroxyethyl substitution. Monitor intermediates via in-situ IR spectroscopy.
- Yield Optimization : Employ flow chemistry for controlled mixing and temperature gradients. Catalysts like DMAP (4-dimethylaminopyridine) improve Boc protection efficiency (>90% yield) .
Q. What conditions destabilize this compound?
- Methodological Answer :
- Acidic/Basic Conditions : Hydrolysis of the Boc group occurs at pH <3 (e.g., HCl) or pH >10 (e.g., NaOH), releasing CO₂ and forming piperidine salts.
- Thermal Stress : Decomposition above 150°C produces toxic fumes (e.g., NOₓ, CO). Use TGA to assess thermal stability .
Q. How is this compound utilized as an intermediate in drug development?
- Methodological Answer :
- Functionalization : The hydroxyl group is oxidized to ketones (e.g., using Dess-Martin periodinane) for further coupling reactions.
- Biological Probes : Radiolabel with ¹⁴C or ³H for pharmacokinetic studies. Test in vitro cytotoxicity (IC₅₀) against cancer cell lines (e.g., HeLa) .
Q. How can researchers troubleshoot low yields in multi-step syntheses?
- Methodological Answer :
- Stepwise Analysis : Isolate intermediates after each step (e.g., Boc protection, hydroxyethylation) to identify bottlenecks.
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps to reduce side products .
Q. What methodologies assess the compound’s biological activity?
- Methodological Answer :
- Enzyme Assays : Screen against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays.
- Molecular Docking : Simulate binding to protein targets (e.g., GPCRs) with AutoDock Vina.
- ADMET Profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
